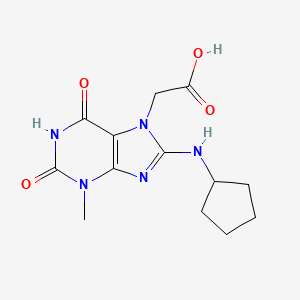

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

This purine-derived compound features a cyclopentylamino substituent at position 8, a methyl group at position 3, and an acetic acid moiety at position 7. Its core structure resembles xanthine derivatives like theophylline but includes modifications that may enhance receptor binding or metabolic stability.

Properties

IUPAC Name |

2-[8-(cyclopentylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-17-10-9(11(21)16-13(17)22)18(6-8(19)20)12(15-10)14-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,14,15)(H,19,20)(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNBONJOAVZMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the purine base, followed by the introduction of the cyclopentylamino group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

The cyclopentylamino group at position 8 distinguishes this compound from analogues with different substituents:

- Diethylamino (): The compound 2-[8-(diethylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide (C₁₂H₁₈N₆O₃) has a smaller, more flexible alkyl chain. Cyclopentyl’s rigid, hydrophobic structure may improve target affinity or reduce off-target interactions .

- Piperazinyl (): Derivatives like N-[2-(4-(2,3-dichlorophenyl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (C₂₁H₂₅Cl₂N₇O₃) feature aromatic piperazine groups, which enhance solubility but may introduce metabolic instability due to oxidation-prone sites .

- Bromo (): Methyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate (C₉H₉BrN₄O₄) replaces the amino group with bromine, likely altering electronic properties and reducing nucleophilicity .

Acetic Acid vs. Ester/Amide Derivatives

- Free Acetic Acid (Target Compound) : Enhances water solubility and bioavailability compared to ester or amide derivatives (e.g., ’s methyl ester). The carboxylic acid group may facilitate ionic interactions in biological systems .

- Amide Derivatives () : Compounds like N-(2-chlorophenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (C₂₃H₂₁ClN₈O₃S) exhibit modified pharmacokinetics due to reduced ionization at physiological pH .

Thio vs. Oxygen Linkages

Pharmacological Activities of Analogues

- Antimalarial Potential: Hybrids like 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)acetamide () demonstrated low hemolytic toxicity (0.1%) and high clot lysis activity (90%), indicating structural adaptability for diverse therapeutic goals .

- Metabolic Stability : Linagliptin degradants () highlight the impact of substituents (e.g., alkyne chains, quinazoline groups) on chemical stability under acidic/basic conditions, a consideration for the target compound’s design .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacological Profiles

Biological Activity

The compound 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid , also known by its IUPAC name, is a purine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 288.29 g/mol. It features a cyclopentylamino group attached to a purine scaffold, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production and reducing nitric oxide (NO) levels in cellular models .

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its antioxidant potential, allowing it to scavenge free radicals and protect cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Effect/Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DPP-IV activity | |

| Anti-inflammatory | Reduces NO production in RAW 264.7 cells | |

| Antioxidant | Scavenges free radicals | General knowledge |

Case Studies

-

DPP-IV Inhibition in Diabetic Models :

A study investigated the effects of various DPP-IV inhibitors, including purine derivatives similar to our compound. Results indicated significant reductions in blood glucose levels and improvements in insulin sensitivity in diabetic animal models . -

Inflammation and Cytotoxicity :

Another study focused on the anti-inflammatory properties of compounds derived from purine structures. The results showed that treatment with these compounds led to decreased levels of pro-inflammatory cytokines in vitro without inducing cytotoxicity at effective concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.